molecular formula C11H4ClF3N2 B129457 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 157301-81-0

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B129457
CAS No.: 157301-81-0
M. Wt: 256.61 g/mol
InChI Key: AOFHTWFQIYUQSG-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (CAS 157301-81-0) is a high-purity, fluorinated heterocyclic building block designed for advanced research and development. Its molecular formula is C 11 H 4 ClF 3 N 2 , with a molecular weight of 256.61 g/mol . This compound features a quinoline core strategically substituted with electron-withdrawing groups—a chloro group at the 4-position, a trifluoromethyl group at the 7-position, and a cyano group at the 3-position—which makes it a versatile intermediate for facile synthetic elaboration . This compound is primarily valued in medicinal chemistry as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) . The specific pattern of substituents on the quinoline ring is commonly found in compounds investigated for their biological activity. Furthermore, the 4-chloro substituent is a reactive handle that allows for further functionalization, enabling the creation of diverse compound libraries for drug discovery and the development of sensors . Its structural features also make it a candidate for use in materials science, particularly in the development of dyes and complexes for dye-sensitized solar cells (DSSCs) . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed hazard and handling information before use.

Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFHTWFQIYUQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650689
Record name 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157301-81-0
Record name 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonitrile

The Gould-Jacobs reaction serves as the foundational step for constructing the quinoline scaffold. This method involves condensing 4-(trifluoromethyl)aniline with ethyl ethoxymethylenecyanoacetate in a high-boiling solvent system.

Reaction Conditions

  • Solvent: Diphenyl ether or toluene

  • Temperature: 100–110°C (4–5 hours)

  • Molar Ratio: 1:1 (aniline to cyanoacetate derivative)

  • Workup: Cooling, precipitation with hexane/ethyl acetate, and filtration.

The cyclization proceeds via formation of an ethoxymethylene intermediate, followed by thermal ring closure to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbonitrile . Crystallographic analysis of analogous compounds reveals that the trifluoromethyl group at position 7 induces steric hindrance, slightly distorting the quinoline ring’s planarity.

Key Data

ParameterValue
Yield65–75%
Purity (HPLC)>95%
Characterization1H^1H NMR, 13C^{13}C NMR, HRMS

Chlorination with Phosphorus Oxychloride

The 4-hydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl3_3) , a widely employed reagent for replacing hydroxyl groups with chlorine in heterocyclic systems.

Optimized Protocol

  • Reagent: POCl3_3 (neat or with dichloromethane cosolvent)

  • Temperature: 105°C (45 minutes)

  • Workup: Concentration under vacuum, neutralization with sodium carbonate, and extraction with methylene chloride/methanol.

This step converts 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbonitrile to the target compound with high efficiency. Excess POCl3_3 ensures complete conversion, while controlled quenching prevents hydrolysis of the nitrile group.

Reaction Monitoring

  • Completion Check: TLC (hexane:ethyl acetate = 7:3)

  • Yield: 80–85%

  • Melting Point: 177–179°C (consistent with analogous chlorinated quinolines).

Halogen Exchange via Nucleophilic Aromatic Substitution

Synthesis of 7-Fluoro-4-chloroquinoline-3-carbonitrile Intermediate

An alternative route begins with 7-fluoro-4-chloroquinoline-3-carbonitrile , where the fluorine atom at position 7 is displaced by a trifluoromethyl group. This method is less common due to the challenges associated with nucleophilic trifluoromethylation but offers flexibility for late-stage functionalization.

Step 1: Preparation of 7-Fluoro Intermediate

  • Starting Material: 3-Chloro-4-fluoroaniline

  • Cyclization: Reaction with ethyl ethoxymethylenecyanoacetate in refluxing toluene.

  • Chlorination: POCl3_3 treatment to introduce chlorine at position 4.

Step 2: Trifluoromethylation at Position 7

  • Reagent: Trimethyl(trifluoromethyl)silane (TMSCF3_3)

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF, 80°C (12 hours)

  • Yield: 40–50% (low due to steric and electronic factors).

Comparative Analysis of Methods

ParameterGould-Jacobs RouteHalogen Exchange Route
Overall Yield 52–64%20–25%
Purity >95%85–90%
Scalability Industrial-scale feasibleLimited by low yield
Cost ModerateHigh (expensive reagents)
Regioselectivity ExcellentModerate

Industrial-Scale Considerations

Solvent Recycling

Diphenyl ether, used in the Gould-Jacobs cyclization, is recovered via distillation and reused, reducing production costs.

Byproduct Management

Phosphorus oxychloride generates HCl gas, necessitating scrubbers for neutralization. Modern facilities employ closed-loop systems to minimize environmental impact.

Structural Confirmation Techniques

X-ray Crystallography

Single-crystal X-ray diffraction confirms the molecular geometry. For example:

  • Dihedral Angle: 6.8° between the nitrile group and quinoline ring.

  • Intermolecular Interactions: O–H⋯O hydrogen bonds stabilize the crystal lattice.

Spectroscopic Characterization

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.92 (s, 1H, H-2), 8.35 (d, J = 8.8 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-6).

  • 19F^{19}F NMR: δ -62.5 (CF3_3).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The position of the trifluoromethyl group is controlled by using 4-(trifluoromethyl)aniline as the starting material. Meta-substituted anilines lead to undesired regioisomers.

Nitrile Group Stability

The carbonitrile moiety is sensitive to hydrolysis under acidic conditions. Reactions are conducted under anhydrous conditions, and workup avoids aqueous acids.

Recent Advances

Continuous Flow Synthesis

Microreactor systems enable safer POCl3_3 usage by minimizing reagent inventory and improving heat transfer.

Catalytic Trifluoromethylation

Palladium-catalyzed C–H activation allows direct trifluoromethylation of preformed quinolines, though yields remain suboptimal .

Chemical Reactions Analysis

Types of Reactions

Tigecycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with monooxygenase enzymes, which can lead to the hydroxylation of tigecycline .

Common Reagents and Conditions

Common reagents used in the reactions involving tigecycline hydrochloride include oxidizing agents, reducing agents, and various solvents like N-methyl-2-pyrrolidone and acetone. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of tigecycline hydrochloride include hydroxylated derivatives and other modified forms that retain antibacterial activity. These products are often studied to understand the drug’s metabolism and resistance mechanisms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit specific protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to tumor growth and survival .

Antimicrobial Activity
The compound's structure allows it to disrupt cellular processes in microorganisms, making it a candidate for antimicrobial applications. Studies suggest its potential effectiveness against various bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics .

Pharmaceutical Intermediate
Due to its chemical properties, this compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further modifications enhances its utility in drug development .

Agrochemical Applications

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is being explored for use in agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving the efficacy of pesticides and herbicides by increasing their absorption and retention in plant tissues.

Material Science

Dye-Sensitized Solar Cells (DSSCs)
The compound's ability to bind with metal centers allows it to be used in the development of dye complexes for dye-sensitized solar cells. These complexes can enhance the efficiency of solar energy conversion by improving light absorption and electron transfer processes .

Bioimaging and Sensors
The chloro substituent on the molecule provides a site for further chemical modifications, allowing it to be developed into bidentate ligands suitable for bioimaging and sensing applications. This capability is important for creating sensitive detection systems in biological research .

  • Inhibition of Protein Kinases
    A study demonstrated that derivatives of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile effectively inhibited EGF-R kinase, showing comparable activity to established inhibitors . This suggests potential applications in targeted cancer therapies.
  • Antimicrobial Efficacy
    In vitro tests revealed that this compound exhibited significant antimicrobial activity against multi-drug resistant bacteria, highlighting its potential as a new class of antibiotics.
  • Application in DSSCs
    Research into dye-sensitized solar cells showed that incorporating 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile into the dye formulation improved light absorption and overall efficiency compared to traditional dyes .

Mechanism of Action

Tigecycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Substitution at Position 7: Trifluoromethyl vs. Other Groups

Compound Substituents Molecular Weight Purity (%) Synthetic Yield (%) Key Properties
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile 7-CF₃, 4-Cl, 3-CN 271.62 99 (HPLC) 73 High electrophilicity at C3; stable to hydrolysis
7-Bromo-4-chloroquinoline-3-carbonitrile (201b) 7-Br, 4-Cl, 3-CN 283.52 99 79 Enhanced halogen bonding; lower solubility in polar solvents
4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile (201e) 7-OCF₃, 4-Cl, 3-CN 287.63 98 56 Reduced metabolic stability due to -OCF₃ group
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile 7-F, 6-OCH₃, 4-Cl, 3-CN 236.63 N/A N/A Improved solubility in aqueous media

Key Findings :

  • The trifluoromethyl group in the parent compound confers superior thermal stability compared to bromo or methoxy analogues, as evidenced by differential scanning calorimetry (DSC) studies .
  • Electron-withdrawing groups (e.g., -CF₃, -CN) at position 7 increase the electrophilicity of the C3 carbonitrile, enhancing reactivity in Suzuki-Miyaura couplings .
  • 7-Bromo derivatives (e.g., 201b) exhibit higher synthetic yields (79%) due to the bromine atom’s favorable leaving-group properties in SNAr reactions .

Substitution at Position 3: Carbonitrile vs. Carboxylate

Compound Substituents Molecular Weight Application
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile 3-CN 271.62 Intermediate for kinase inhibitors
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) 3-COOEt 307.70 Prodrug candidate with delayed hydrolysis

Key Findings :

  • The carbonitrile group offers direct functionalization pathways (e.g., reduction to amines), whereas carboxylate esters require additional hydrolysis steps .
  • Carboxylate derivatives like 7i show improved bioavailability in preclinical models, but lower thermal stability .

Biological Activity

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

  • Chemical Formula : C10H5ClF3N
  • Molecular Weight : 237.6 g/mol
  • CAS Number : 143659-15-8

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
  • Antimalarial Activity :
    • Research indicates that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can enhance efficacy against resistant strains, with some derivatives showing IC50 values in the nanomolar range .
  • Anticancer Properties :
    • Preliminary studies suggest that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cell growth and survival is under investigation.

Pharmacological Applications

The compound's diverse biological activities have led to its exploration in several therapeutic areas:

  • Infectious Diseases : Its efficacy against resistant bacterial and parasitic infections positions it as a candidate for developing new antimicrobial agents.
  • Cancer Therapy : Ongoing research aims to evaluate its potential as an anticancer drug, focusing on its mechanism of action and effectiveness in preclinical models.

Case Studies and Research Findings

  • Antimalarial Efficacy :
    A study conducted on various derivatives of quinoline compounds revealed that those containing the trifluoromethyl group exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. For instance, one derivative showed an IC50 value of 9.79 nM against chloroquine-resistant P. falciparum strains, indicating a substantial increase in potency .
    CompoundIC50 (nM)Activity Type
    Derivative A9.79Antimalarial
    Derivative B11.16Antimalarial
    Derivative C5.46Chloroquine
  • Antibacterial Activity :
    In vitro studies have demonstrated that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, microwave-assisted reactions using methyl 2-cyanoacetate, aromatic aldehydes, and amines in ethanol with N-doped graphene quantum dots/CoFe₂O₄ nanocomposites as catalysts achieve high yields (~85–92%) under green conditions . Alternative routes involve AlCl₃-mediated C–C bond formation between 2-chloroquinoline-3-carbonitrile and indoles, avoiding the need for N-protection .

Table 1 : Example reaction conditions and yields

CatalystSolventTemperatureYield (%)Reference
N-GQDs/CoFe₂O₄Ethanol80°C (MW)85–92
AlCl₃DMF120°C70–80

Q. How is the molecular structure of this compound and its derivatives characterized?

  • Methodological Answer : X-ray crystallography (e.g., SHELX software ) resolves spatial arrangements of substituents like chlorine and trifluoromethyl groups. Complementary techniques include ¹H/¹³C NMR for functional group verification, IR spectroscopy for hydroxyl/carbonyl identification, and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. What computational strategies predict the electronic and thermodynamic properties of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data. For example, Becke’s three-parameter functional predicts atomization energies with <3 kcal/mol deviation . The Colle-Salvetti correlation-energy formula, modified for gradient expansions, calculates electron density and kinetic energy to model reactivity .

Table 2 : Computational parameters for DFT studies

FunctionalBasis SetProperty CalculatedError MarginReference
B3LYP6-31G(d)Atomization Energy±2.4 kcal/mol
Lee-Yang-Parr (LYP)cc-pVTZElectron Density Profiles<5%

Q. How can regioselectivity challenges in synthesizing quinoline-3-carbonitrile derivatives be addressed?

  • Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For instance, ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate under basic conditions favors C-1 alkylation, while acidic conditions promote competing pathways, requiring careful optimization . Computational modeling of transition states (via DFT) identifies steric/electronic factors guiding selectivity .

Q. What mechanistic insights exist for the biological activity of quinoline-3-carbonitrile derivatives?

  • Methodological Answer : Derivatives exhibit antiviral (e.g., anti-HIV-1) activity by inhibiting viral replication enzymes. For example, 4-(phenylamino)quinoline-3-carbonitrile derivatives disrupt reverse transcriptase binding, validated via enzyme inhibition assays . Antimicrobial screening against Gram-positive bacteria (MIC: 4–16 µg/mL) correlates with electron-withdrawing substituents enhancing membrane penetration .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or biological activities?

  • Methodological Answer :

Replicate conditions : Ensure catalyst purity (e.g., N-GQDs/CoFe₂O₄ requires <5% oxide impurities ).

Characterize by-products : Use HPLC/MS to identify side products (e.g., tricyclic by-products in ethylation reactions ).

Validate biological assays : Standardize testing protocols (e.g., broth microdilution for antimicrobial activity ).

Key Research Tools

  • Crystallography : SHELX suite for structure refinement , WinGX for small-molecule analysis .
  • Synthesis : Microwave reactors for accelerated reactions , AlCl₃ for regioselective coupling .
  • Computational : Gaussian (DFT), VASP (electron density mapping) .

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